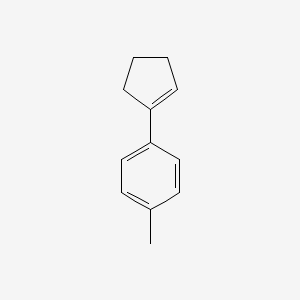
1-(Cyclopent-1-en-1-yl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-1-en-1-yl)-4-methylbenzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene typically involves the cyclization of functionalized dienes. One common method is the cycloisomerization of 1,5- and 1,6-dienes catalyzed by cationic palladium phenanthroline complexes . This reaction proceeds under mild conditions and yields the desired cyclopentene derivative with good selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products:
Oxidation: Formation of cyclopent-1-en-1-yl ketones or alcohols.
Reduction: Formation of cyclopentane derivatives.
Substitution: Introduction of various alkyl or acyl groups onto the benzene ring.
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to specific receptors, modulating their signaling pathways and exerting various biological effects .
Comparison with Similar Compounds
1-(Cyclopent-1-en-1-yl)benzene: Lacks the methyl group at the para position, resulting in different chemical and biological properties.
4-Methylcyclopent-1-en-1-ylbenzene: Similar structure but with the methyl group on the cyclopentene ring instead of the benzene ring.
Uniqueness: 1-(Cyclopent-1-en-1-yl)-4-methylbenzene is unique due to the specific positioning of the cyclopentene ring and the methyl group, which influences its reactivity and interactions with other molecules
Properties
CAS No. |
827-56-5 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H14/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h4,6-9H,2-3,5H2,1H3 |
InChI Key |
NFSDKPOJUBHNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



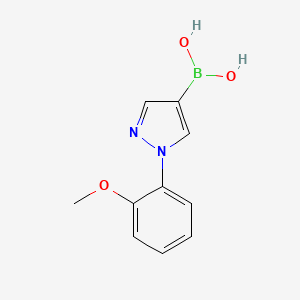



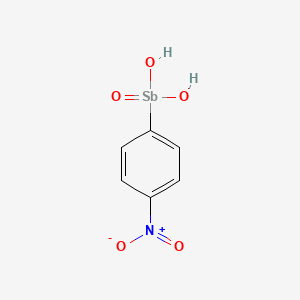
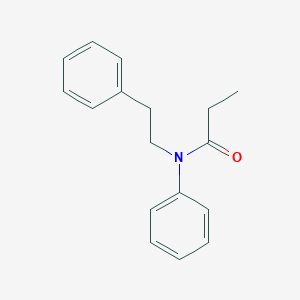
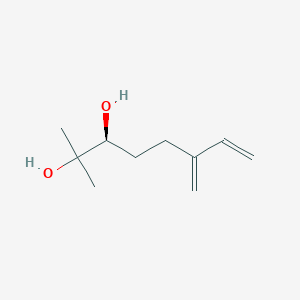
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
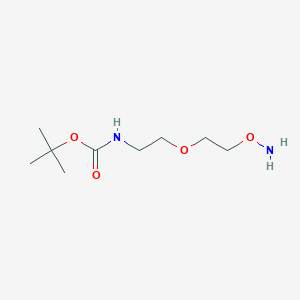
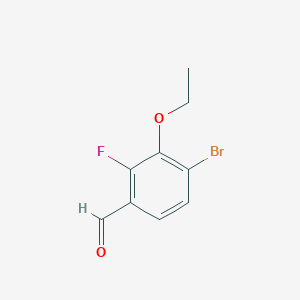
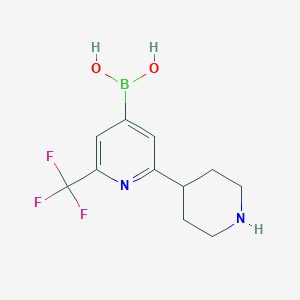
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
